Home > Products > Screening Compounds P92635 > Fingolimod phosphate
Fingolimod phosphate - 402616-23-3

Fingolimod phosphate

Catalog Number: EVT-446884
CAS Number: 402616-23-3
Molecular Formula: C19H34NO5P
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fingolimod phosphate is the pharmacologically active metabolite of fingolimod (FTY720), a synthetic compound derived from the fungal metabolite myriocin (ISP-I) [, ]. It functions as a sphingosine 1-phosphate (S1P) receptor modulator, playing a crucial role in immunomodulation and various cellular processes [, , , , , , , , ].

Future Directions
  • Optimizing its delivery: Exploring alternative delivery methods, such as prodrugs, to enhance its stability and efficacy [].
  • Investigating S1P receptor subtype-specific effects: Deciphering the specific roles of each S1P receptor subtype in mediating fingolimod phosphate's actions [, ].
  • Further exploring its neuroprotective potential: Conducting comprehensive preclinical and clinical studies to evaluate its therapeutic benefits in neurodegenerative diseases [, , , , , , , ].
  • Elucidating its role in non-immunological processes: Investigating its impact on cellular signaling pathways, ion transport, and other physiological processes [, , , , , ].
  • Developing predictive models: Integrating pharmacokinetic and pharmacodynamic data to predict its effects in humans, potentially aiding in personalized medicine approaches [, ].

Fingolimod

Compound Description: Fingolimod (FTY720), also known as Gilenya, is an oral medication used to treat relapsing forms of multiple sclerosis (MS). Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active metabolite, fingolimod phosphate.

Relevance: Fingolimod is the direct precursor to Fingolimod phosphate. Once phosphorylated in the body, Fingolimod becomes Fingolimod phosphate, the biologically active compound that exerts therapeutic effects. The two compounds share a nearly identical structure, with the only difference being the presence of the phosphate group in Fingolimod phosphate. This phosphorylation is crucial for Fingolimod's mechanism of action, as the phosphate group allows it to bind to and modulate sphingosine-1-phosphate (S1P) receptors.

Sphingosine 1-phosphate (S1P)

Compound Description: Sphingosine 1-phosphate (S1P) is a naturally occurring lysophospholipid that acts as a signaling molecule in various biological processes. It exerts its effects by binding to and activating a family of G protein-coupled receptors known as S1P receptors (S1PRs). S1P plays a crucial role in regulating lymphocyte trafficking, cell survival, proliferation, and differentiation.

Dimethyl Fumarate and Monomethyl Fumarate

Compound Description: Dimethyl fumarate (DMF) is an oral medication used to treat relapsing forms of multiple sclerosis (MS) and psoriasis, marketed under the brand name Tecfidera. Monomethyl fumarate (MMF) is an active metabolite of DMF. Both compounds are thought to exert their therapeutic effects by activating the Nrf2 pathway, which plays a role in cellular defense against oxidative stress.

Relevance: While not structurally similar, both Fingolimod phosphate and dimethyl fumarate (and its metabolite, monomethyl fumarate) are disease-modifying therapies for treating relapsing forms of MS. Studies have compared their efficacy and potential neuroprotective effects in MS.

Source and Classification

Fingolimod phosphate is derived from Fingolimod, a synthetic compound that mimics sphingosine, a naturally occurring lipid. It is classified as an immunomodulatory drug and acts as a sphingosine 1-phosphate receptor modulator. Fingolimod was initially developed for the treatment of multiple sclerosis and has been approved for this use due to its ability to reduce the frequency of relapses in patients with relapsing forms of the disease .

Synthesis Analysis

The synthesis of Fingolimod involves several steps that convert readily available starting materials into the final product. One notable method begins with n-octylbenzene and 3-nitropropionic acid, employing a series of reactions:

  1. Friedel-Crafts Acylation: n-Octylbenzene is treated with acylating agents.
  2. Reduction: The nitro group in intermediates is reduced to an amine.
  3. Double Henry Reaction: This step involves the formation of a β-nitroalcohol.
  4. Hydrogenation: The final product is obtained through hydrogenation processes.
Molecular Structure Analysis

Fingolimod phosphate has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C19H32N2O2PC_{19}H_{32}N_2O_2P, and its structure includes:

  • A long hydrophobic octyl side chain.
  • A planar aromatic ring.
  • A hydrophilic amino-alcohol terminal.

These structural components allow Fingolimod phosphate to interact effectively with sphingosine 1-phosphate receptors .

Chemical Reactions Analysis

Fingolimod phosphate undergoes several chemical reactions during its synthesis and metabolism:

  • Phosphorylation: In vivo, Fingolimod is phosphorylated by sphingosine kinase 2 to form Fingolimod phosphate, which is the active metabolite responsible for its therapeutic effects.
  • Salt Formation: Fingolimod can be converted into various salt forms (e.g., hydrochloride) to enhance solubility and stability .
  • Hydrogenation Reactions: These are critical in reducing intermediates during synthesis.

These reactions are essential for both the production of the drug and its activation within biological systems.

Mechanism of Action

Fingolimod phosphate exerts its effects primarily through modulation of sphingosine 1-phosphate receptors (S1PRs). Upon phosphorylation, Fingolimod phosphate binds to these receptors, leading to:

  • Lymphocyte Sequestration: It prevents lymphocytes from exiting lymph nodes, thereby reducing their availability in peripheral circulation.
  • Immunosuppressive Effects: This action decreases inflammatory responses associated with autoimmune diseases like multiple sclerosis.

The modulation of S1PRs influences various cellular processes, including migration and survival of immune cells .

Physical and Chemical Properties Analysis

Fingolimod phosphate exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 348.45 g/mol.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its formulation as a pharmaceutical agent .

Applications

Fingolimod phosphate has several scientific applications:

  • Multiple Sclerosis Treatment: It is primarily used for managing relapsing forms of multiple sclerosis due to its immunomodulatory effects.
  • Research Tool: The compound serves as a valuable tool in studying sphingosine 1-phosphate signaling pathways and their implications in various diseases, including cancer and cardiovascular disorders .
  • Potential Prodrugs Development: Research continues into developing prodrugs that enhance the delivery and efficacy of Fingolimod phosphate .
Chemical Structure and Pharmacological Foundations of Fingolimod Phosphate

Structural Analogues of Sphingosine-1-Phosphate (S1P)

Fingolimod phosphate (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol phosphate) is a synthetic structural analogue of endogenous sphingosine-1-phosphate (S1P). Both molecules share a phosphorylated amino alcohol core, enabling interaction with S1P receptors (S1PRs). Key structural modifications distinguish fingolimod phosphate from natural S1P:

  • Phenylalkyl Side Chain: Replacement of S1P’s C4–Ctrans-double bond with a rigid p-octylphenyl group enhances lipophilicity and receptor-binding stability [5] [10].
  • Aminoalkyl Backbone: The propane-1,3-diol moiety mimics S1P’s aliphatic chain but lacks the trans-double bond, reducing susceptibility to enzymatic degradation [3] [8].

These modifications confer prolonged receptor occupancy and functional antagonism. Fingolimod phosphate binds S1P receptors 1, 3, 4, and 5 with high affinity (EC₅₀ = 0.3–3.0 nM), but exhibits negligible activity at S1P receptor 2 (EC₅₀ > 10 µM) [1] [9].

Table 1: Receptor Binding Profile of Fingolimod Phosphate

S1P Receptor SubtypeExpression PatternAffinity (EC₅₀)Primary Signaling Effect
S1P receptor 1Lymphocytes, astrocytes, neurons0.3–0.6 nMLymphocyte sequestration, endothelial barrier modulation
S1P receptor 3Cardiomyocytes, astrocytes~3 nMBradycardia, vasodilation
S1P receptor 4Lymphoid tissue, dendritic cells0.3–0.6 nMDendritic cell maturation
S1P receptor 5Oligodendrocytes, natural killer cells0.3–0.6 nMOligodendrocyte process extension
S1P receptor 2Endothelial cells, inner ear>10 µMNo significant activity

Synthesis Pathways and Phosphorylation Mechanisms In Vivo

Fingolimod phosphate is generated exclusively in vivo via enzymatic phosphorylation of the prodrug fingolimod. This process involves:

  • Sphingosine Kinase 2 Catalysis: Sphingosine kinase 2 (SK2) is the primary enzyme responsible for phosphorylating fingolimod, yielding the bioactive (S)-enantiomer of fingolimod phosphate. This occurs predominantly in lymphocytes, the central nervous system, and hepatic tissues [3] [9].
  • Tissue-Specific Phosphorylation: Brain-derived SK2 contributes significantly to fingolimod phosphate generation within the central nervous system, enabling direct neuroglial effects independent of systemic immunity [5] [9].
  • Irreversible Receptor Internalization: Unlike natural S1P, fingolimod phosphate induces sustained internalization and proteasomal degradation of S1P receptor 1, rendering lymphocytes unresponsive to S1P-mediated egress signals [1] [9].

The phosphorylation is stereoselective, producing the (S)-enantiomer with >100-fold greater potency than the (R)-form at S1P receptor 1 [3].

Pharmacokinetic Properties: Absorption, Distribution, and Elimination Dynamics

Fingolimod phosphate exhibits complex pharmacokinetics due to its prodrug dependence and extensive tissue distribution:

  • Absorption: Oral fingolimod is absorbed slowly (time to peak plasma concentration: 12–16 hours) with 93% bioavailability, unaffected by food intake. Phosphorylation occurs rapidly, with fingolimod phosphate detectable in blood within 30 minutes [2] [7].
  • Distribution: Fingolimod phosphate displays a large volume of distribution (1,200 ± 260 L), reflecting extensive tissue penetration. It crosses the blood-brain barrier, achieving cerebrospinal fluid concentrations sufficient to modulate central S1P receptors [5] [7].
  • Elimination: Fingolimod phosphate undergoes dephosphorylation via lipid phosphate phosphohydrolases and sphingosine 1-phosphate phosphatases, regenerating fingolimod. Systemic elimination half-life is 6–9 days due to reversible phosphorylation and enterohepatic recirculation [2] [7].
  • Protein Binding: Both fingolimod and its phosphate metabolite exhibit >99.7% plasma protein binding, primarily to albumin and lipoproteins, restricting free diffusion but prolonging circulatory persistence [7].

Table 2: Key Pharmacokinetic Parameters of Fingolimod and Fingolimod Phosphate

ParameterFingolimodFingolimod Phosphate
Bioavailability93%N/A (generated in vivo)
Tₘₐₓ12–16 hours12–16 hours
Plasma Protein Binding>99.7%>99.7%
Volume of Distribution1,200 ± 260 LNot characterized
Half-life6–9 days6–9 days (dephosphorylation-dependent)
Primary Excretion RouteUrine (81% as metabolites)Dephosphorylation to fingolimod

Metabolic Pathways: Role of Sphingosine Kinases and Cytochrome P450 Enzymes

Fingolimod undergoes three parallel metabolic pathways, mirroring endogenous sphingolipid metabolism:1. Phosphorylation-Dephosphorylation Cycle:- Catalyzed by sphingosine kinase 2 (major) and sphingosine kinase 1 (minor), generating fingolimod phosphate.- Reversed by ubiquitous phosphatases (e.g., lipid phosphate phosphohydrolase), maintaining equilibrium [2] [9].

  • Oxidative Biotransformation:
  • ω-Hydroxylation of the octyl side chain by cytochrome P450 4F enzymes (CYP4F2, CYP4F3, CYP4F12), followed by oxidation to carboxylic acid metabolites.
  • Subsequent β-oxidation generates chain-shortened derivatives (e.g., butanoic acid), excreted renally [2] [7].
  • Ceramide Synthase-Mediated Conjugation:
  • Acylation by ceramide synthase isoforms (particularly CerS2) forms non-polar fingolimod-ceramide analogs.
  • These metabolites exhibit minimal pharmacological activity but contribute to the drug’s elimination profile [3] [7].

Fingolimod phosphate itself is not a substrate for CYP enzymes but relies on dephosphorylation for elimination. The predominance of CYP4F-mediated oxidation minimizes drug-drug interactions with common CYP3A4 inhibitors [2].

Figure: Metabolic Pathways of Fingolimod

Fingolimod  │  ├── Phosphorylation (Sphingosine Kinase 2) → Fingolimod Phosphate → Dephosphorylation (Phosphatases)  │  ├── ω-Hydroxylation (CYP4F) → Carboxylic Acid Metabolites → β-Oxidation → Butanoic Acid Derivatives → Urinary Excretion  │  └── Acylation (Ceramide Synthase) → Fingolimod-Ceramide Analogs → Fecal Excretion  

Properties

CAS Number

402616-23-3

Product Name

Fingolimod phosphate

IUPAC Name

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate

Molecular Formula

C19H34NO5P

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)

InChI Key

LRFKWQGGENFBFO-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N

Synonyms

2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol monodihydrogen phosphate ester
FTY 720P
FTY-720P
FTY720 phosphate
FTY720-P
FTY720P

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.